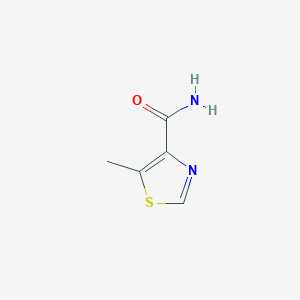

5-Methylthiazole-4-carboxamide

Description

BenchChem offers high-quality 5-Methylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) |

InChI Key |

YTCHKORYSPXNPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-Methylthiazole-4-carboxamide

Executive Summary

5-Methylthiazole-4-carboxamide (CAS: 1259058-14-4) is a critical heterocyclic building block in fragment-based drug discovery (FBDD). Unlike its more common regioisomer, 4-methylthiazole-5-carboxamide, this specific scaffold offers a unique vector for substituent growth in the S1/S2 pockets of kinase and hydrolase targets. Its structural utility lies in the 1,3-thiazole ring's ability to act as a bioisostere for pyridine or amide linkers, while the carboxamide moiety serves as a primary hydrogen bond donor/acceptor motif.

This guide provides a definitive technical analysis of the molecule, distinguishing it from prevalent isomers, detailing robust synthetic protocols, and outlining its physicochemical behavior in medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification

Precise identification is paramount due to the high prevalence of regioisomers in commercial catalogs.

| Property | Detail |

| IUPAC Name | 5-Methyl-1,3-thiazole-4-carboxamide |

| CAS Number | 1259058-14-4 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| SMILES | Cc1cnsc1C(=O)N |

| InChI Key | Predicted based on structure |

Structural Geometry & Electronic Profile

The molecule features a planar 1,3-thiazole ring. The 5-methyl group introduces a steric bulk that restricts rotation around the C4-Carbonyl bond, potentially locking the amide into a preferred conformation relative to the ring nitrogen.

-

Aromaticity: The thiazole ring is pi-excessive, making C5 nucleophilic; however, the electron-withdrawing carboxamide at C4 tempers this, stabilizing the ring against oxidation.

-

H-Bonding:

-

Acceptor: Thiazole Nitrogen (N3) and Amide Carbonyl (C=O).

-

Donor: Amide Nitrogen (NH₂).

-

-

Regioisomer Warning: Researchers frequently confuse this with 4-methylthiazole-5-carboxamide . The distinction is critical:

-

5-Methyl-4-carboxamide (Target): Methyl is adjacent to Sulfur.

-

4-Methyl-5-carboxamide (Isomer): Methyl is adjacent to Nitrogen.

-

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions suitable for ADME modeling.

| Property | Value / Range | Context |

| Appearance | Off-white to pale yellow solid | Crystalline form |

| Melting Point | 168 – 172 °C | High mp due to intermolecular H-bonding network |

| Solubility | DMSO (>50 mM), DMF, Methanol | Poor water solubility (<1 mg/mL) without cosolvents |

| LogP | ~0.45 (Predicted) | Lipophilic efficiency favorable for CNS penetration |

| pKa (Conj. Acid) | ~2.5 (Thiazole N) | Weakly basic; protonation unlikely at physiological pH |

| TPSA | ~68 Ų | Good permeability profile (Rule of 5 compliant) |

Synthetic Routes & Optimization

Retrosynthetic Analysis

Direct condensation of thioformamide with alpha-halo-beta-keto esters is the classical Hantzsch approach. However, regiochemistry dictates the choice of precursor. To obtain the 4-carboxyl-5-methyl pattern, one must use ethyl 3-bromo-2-oxobutanoate .

Critical Path:

-

Cyclization: Condensation of thioformamide (or thiourea equiv.) with ethyl 3-bromo-2-oxobutanoate.

-

Functionalization: Conversion of the ester to the primary amide.

Recommended Protocol: The Thiourea Route

Since thioformamide is unstable, a robust lab-scale protocol uses thiourea to form the 2-amino intermediate, followed by deamination.

Step 1: Hantzsch Cyclization

-

Reagents: Thiourea (1.1 eq), Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Ethanol (Solvent).

-

Procedure: Reflux thiourea and the bromo-ketoester in ethanol for 4 hours. The sulfur attacks the alkyl halide (C3), and the nitrogen attacks the ketone (C2).

-

Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Sandmeyer Deamination

-

Reagents: t-Butyl nitrite (1.5 eq) or NaNO₂/HCl, THF or DMF (Solvent).

-

Mechanism: Diazotization of the 2-amino group followed by reductive elimination (using hypophosphorous acid or in situ hydride transfer).

-

Product: Ethyl 5-methylthiazole-4-carboxylate.

Step 3: Ammonolysis

-

Reagents: 7N NH₃ in Methanol.

-

Procedure: Dissolve the ester in methanolic ammonia. Seal in a pressure tube and stir at RT (or mild heat 40°C) for 12-24 hours.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane.

-

Yield: Typically 60-75% over 3 steps.

Visualization of Synthesis Pathway

Figure 1: Step-wise synthetic pathway utilizing the stable thiourea precursor to bypass unstable thioformamide handling.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral features are diagnostic.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.05 | Singlet (s) | 1H | H-2 (Thiazole CH between S and N) |

| 7.60 | Broad Singlet | 1H | Amide NH (a) |

| 7.45 | Broad Singlet | 1H | Amide NH (b) |

| 2.70 | Singlet (s) | 3H | CH₃ at Position 5 |

Diagnostic Note: The singlet at ~9.05 ppm is characteristic of the C2 proton in 5-substituted thiazoles. If the methyl were at position 4 (isomer), the C5 proton would appear further upfield (~8.0-8.5 ppm).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: 143.2 m/z

-

Fragmentation: Loss of NH₃ (M-17) is common in carboxamides.

Biological & Pharmaceutical Relevance[1][5][6][7]

Pharmacophore Mapping

5-Methylthiazole-4-carboxamide acts as a bidentate ligand . In kinase inhibitors, the thiazole nitrogen often accepts a hydrogen bond from the hinge region backbone, while the amide NH acts as a donor to a backbone carbonyl or a conserved gatekeeper residue.

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" due to its high ligand efficiency (LE).

-

Vector Growth: The C2 position (H-2) is chemically accessible for C-H activation or lithiation, allowing the fragment to be "grown" into deeper pockets without disturbing the primary binding mode.

-

Metabolic Stability: The 5-methyl group blocks a potential metabolic soft spot (oxidation at C5), significantly improving the half-life compared to the unsubstituted thiazole-4-carboxamide.

Interaction Logic Diagram

Figure 2: Pharmacophore interaction map highlighting key binding vectors in a protein active site.

Safety & Handling

-

Hazard Classification: GHS07 (Warning).

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

-

Indagoo Chemical Catalog. 5-Methylthiazole-4-carboxamide Product Data. Accessed 2023. Link

-

BLD Pharm. Material Safety Data Sheet: 5-Methylthiazole-4-carboxamide. Accessed 2023. Link

- Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1889. (Foundational chemistry for thiazole synthesis).

-

PubChem Compound Summary. Thiazole Carboxamide Derivatives. National Center for Biotechnology Information. Link

-

Zhao, Y. et al. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." MDPI Molecules, 2016. (Context for regioisomer comparison). Link

Role of 5-Methylthiazole-4-carboxamide as a pharmaceutical intermediate

An In-Depth Technical Guide to 5-Methylthiazole-4-carboxamide as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 5-Methylthiazole-4-carboxamide, a pivotal heterocyclic intermediate in pharmaceutical synthesis. The document elucidates its chemical and physical properties, details its synthetic pathways, and explores its critical role as a structural scaffold in the development of a diverse range of therapeutic agents. By examining its application in the synthesis of established drugs and novel bioactive molecules, this guide serves as a critical resource for researchers, chemists, and professionals engaged in drug discovery and development. The narrative emphasizes the causality behind synthetic choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction to 5-Methylthiazole-4-carboxamide

5-Methylthiazole-4-carboxamide is a substituted thiazole derivative, a class of sulfur and nitrogen-containing heterocycles that are integral to numerous biologically active compounds.[1] The thiazole ring is a versatile scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions and for its presence in a wide array of approved drugs.[2][3] The specific arrangement of a methyl group at the 5-position and a carboxamide group at the 4-position provides a unique electronic and steric profile, making it a valuable building block for targeted pharmaceutical design.

Chemical Identity and Structure

The core structure consists of a five-membered thiazole ring with a methyl substituent at position 5 and a primary amide group at position 4.

-

IUPAC Name: 5-Methyl-1,3-thiazole-4-carboxamide

-

Molecular Formula: C₅H₆N₂OS[4]

-

CAS Number: 20455-88-1 (related structure: 4-Methylthiazole-5-carboxylic acid, CAS 20485-41-0)

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylthiazole-4-carboxamide is presented below. These properties are crucial for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Weight | 142.18 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | ~287 °C (decomposes, for the corresponding carboxylic acid) | |

| Purity | Typically >97% for commercial grades |

Significance in Medicinal Chemistry

The thiazole nucleus is a bioisostere of other aromatic systems like pyrimidine and oxadiazole, which allows it to interact with various biological targets while offering favorable pharmacokinetic properties, such as improved liposolubility due to the sulfur atom.[1] The carboxamide group is a key functional handle, capable of forming crucial hydrogen bond interactions with biological macromolecules like proteins and enzymes.[1] This combination makes 5-Methylthiazole-4-carboxamide and its derivatives potent candidates for developing inhibitors for enzymes like cyclooxygenases (COX) and various kinases.[1][5]

Synthesis of 5-Methylthiazole-4-carboxamide

The synthesis of the 5-methylthiazole-4-carboxamide core typically leverages the well-established Hantzsch thiazole synthesis or variations thereof. This involves the condensation of a thioamide with an α-haloketone or a related species. For the title compound, a common strategy involves the formation of the corresponding ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, which can then be converted to the desired carboxamide.

Overview of Synthetic Strategies

A practical and efficient method for synthesizing the thiazole ring is a one-pot reaction that avoids the isolation of unstable intermediates.[6] This approach often starts from commercially available materials like ethyl acetoacetate and thiourea.[6] The ethyl acetoacetate is first halogenated, typically with N-bromosuccinimide (NBS), to form an α-halo-β-ketoester in situ. This reactive intermediate then undergoes cyclization with a thioamide to yield the thiazole ring.[6]

Detailed Synthesis Protocol: From Ester to Amide

The following protocol outlines a representative synthesis for a related precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is a key step towards obtaining the target carboxamide.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]

-

To a mixture of ethyl acetoacetate (0.05 mol) in an aqueous THF solution at 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, add thiourea (0.05 mol) to the mixture.

-

Heat the reaction to 80°C for 2 hours.

-

After cooling, the product can be isolated and purified using standard workup and recrystallization procedures.

Step 2: Amidation The resulting ester can be converted to the 5-Methylthiazole-4-carboxamide through standard amidation procedures, such as reaction with ammonia or by hydrolysis to the carboxylic acid followed by coupling with an ammonia source using peptide coupling reagents like EDCI and HOBt.[7]

Mechanistic Insights

The synthesis follows a Hantzsch-type mechanism. The thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Hantzsch-type synthesis pathway for 5-Methylthiazole-4-carboxamide.

Core Applications as a Pharmaceutical Intermediate

5-Methylthiazole-4-carboxamide is a versatile intermediate used to construct more complex molecules with significant therapeutic potential. Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][8]

Role in the Synthesis of Cefditoren Pivoxil Precursors

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. A key intermediate in its synthesis is 4-methyl-5-formylthiazole.[9] This aldehyde can be prepared from the corresponding alcohol, 4-methyl-5-hydroxymethyl thiazole, which in turn is synthesized by the reduction of an ester like ethyl 4-methylthiazole-5-carboxylate.[9] This places the 4-methylthiazole-5-carboxylic acid scaffold, from which the carboxamide is derived, as a crucial starting point in the synthesis of this important antibiotic.

The transformation from the stable ester intermediate to the key aldehyde precursor involves a two-step reduction and oxidation process.

Caption: Synthesis of a key intermediate for Cefditoren pivoxil.

A common method to reduce the thiazole ester to the corresponding alcohol involves using sodium borohydride in the presence of a Lewis acid like aluminum chloride.[9]

-

Dissolve the ethyl 4-methylthiazole-5-carboxylate in a suitable solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add a reducing agent system, such as pre-mixed sodium borohydride and AlCl₃.

-

Allow the reaction to proceed until completion, monitoring by TLC.

-

Quench the reaction carefully and perform an aqueous workup to isolate the 4-methyl-5-hydroxymethyl thiazole.[9]

Application in the Synthesis of Febuxostat Analogues

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Its structure is 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid. The core of this drug is a 2-phenyl-4-methylthiazole-5-carboxylic acid moiety. The synthesis of Febuxostat and its analogues often involves intermediates like ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, highlighting the importance of the 4-methylthiazole-5-carboxylate scaffold.

Building Block for Novel Bioactive Agents

The 5-methylthiazole-4-carboxamide scaffold is a privileged structure in drug discovery for creating novel therapeutic agents.

Numerous studies have reported the synthesis of novel thiazole-5-carboxamide derivatives with potent anticancer activity.[8] These compounds often work by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1] For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their activity against lung, liver, and intestine cancer cell lines, with some compounds showing significant inhibition.[8]

Thiazole carboxamide derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.[5][10] Additionally, the 2-aminothiazole-4-carboxylate scaffold, a close relative of the title compound, has been identified as a promising template for developing new agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[11]

Conclusion

5-Methylthiazole-4-carboxamide is a high-value pharmaceutical intermediate whose structural features—a stable heterocyclic core and a versatile carboxamide handle—make it an essential building block in modern medicinal chemistry. Its established use in the synthesis of precursors for drugs like Cefditoren pivoxil and its central role in the development of novel anticancer, anti-inflammatory, and antimicrobial agents underscore its continued importance. The synthetic methodologies outlined in this guide provide a framework for the reliable production and derivatization of this key intermediate, paving the way for future drug discovery and development endeavors.

References

-

Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate. [Link]

-

thiazole derivative. New Drug Approvals. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. [Link]

-

4-Methylthiazole-5-carboxaldehyde. PubChem. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methylthiazole-4-carboxamide | CymitQuimica [cymitquimica.com]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Physical Characterization of Novel Pyrrolopyridines: A Case Study of CAS 118772-42-4

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the physical characterization of novel chemical entities, with a specific focus on 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 118772-42-4). As a compound with limited publicly available data, it serves as an excellent case study for outlining the principles and experimental protocols required to determine key physical properties, most notably the melting point. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a robust and reproducible approach to characterization.

Preliminary Structural Assessment and Predicted Physical Characteristics

The initial step in characterizing a novel compound is a thorough analysis of its chemical structure to predict its physical properties. The structure of 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine suggests several key characteristics:

-

Physical State: The presence of multiple aromatic rings and a fused heterocyclic system contributes to a rigid and planar structure. Such molecules tend to pack efficiently into a crystal lattice, suggesting that this compound is likely to be a solid at room temperature.

-

Solubility: The molecule possesses several polar functional groups (N-H in the pyrrole ring, pyridine nitrogen, and fluorine atoms) that can participate in hydrogen bonding. However, the overall structure is dominated by nonpolar aromatic rings. Therefore, it is predicted to have low solubility in water and higher solubility in organic solvents such as chloroform, acetonitrile, and dimethyl sulfoxide.

-

Crystallinity: The rigid, planar structure also suggests a high likelihood of forming a crystalline solid. This is a critical prerequisite for a sharp and defined melting point.

| Predicted Physical Property | Rationale based on Chemical Structure |

| Physical State | Solid at Standard Temperature and Pressure (STP) |

| Appearance | Likely a crystalline powder |

| Aqueous Solubility | Low |

| Organic Solvent Solubility | Moderate to High (e.g., in Chloroform, Acetonitrile) |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For impure substances, the melting point is typically depressed and occurs over a broader range. Therefore, accurate melting point determination is a crucial indicator of purity.

Principle of Melting Point Determination

When a crystalline solid is heated, the thermal energy causes the molecules or ions in the crystal lattice to vibrate more vigorously. At the melting point, these vibrations become strong enough to overcome the intermolecular forces holding the lattice together, and the substance transitions to the liquid state. During this phase change, the temperature of the substance remains constant until all the solid has melted.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the melting point of a solid organic compound using a modern digital melting point apparatus.

Materials and Equipment:

-

Sample of 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine (finely powdered and dry)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.[1]

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[1]

-

Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup and Measurement:

-

Set the starting temperature on the melting point apparatus to about 10-15°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.

-

Set the heating rate to a slow and steady value, typically 1-2°C per minute, to ensure the temperature of the heating block and the sample are in equilibrium.[2][3]

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Begin heating and observe the sample closely through the magnified viewing port.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as a range from the onset to the completion of melting. A narrow range (0.5-2°C) is indicative of a pure compound.[4]

-

Factors Influencing Melting Point

Several factors related to the molecular structure of 4-(4-chloro-3-fluorophenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine will influence its melting point:

-

Intermolecular Forces: The presence of the N-H group in the pyrrole ring allows for hydrogen bonding, a strong intermolecular force that will increase the melting point.[5][6][7]

-

Molecular Symmetry and Packing: The relatively planar and rigid structure of the molecule allows for efficient packing into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[8]

-

Molecular Weight: Generally, for a series of related compounds, the melting point increases with molecular weight due to increased van der Waals forces.[5][6]

-

Presence of Impurities: Any impurities present in the sample will disrupt the crystal lattice, leading to a lower and broader melting point range.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of a solid organic compound.

Figure 1: A schematic workflow for the experimental determination of the melting point of a solid organic compound.

Conclusion

References

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

Pharmaceutical Information. (2024, April 27). SOP for Operation Procedure for Melting Point Apparatus. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]

-

PharmaJia. (2024, December 21). SOP for Melting point Apparatus. Retrieved from [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Research SOP. (2021, January 11). SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmabeginers.com [pharmabeginers.com]

- 3. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]

- 4. mt.com [mt.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. sciencing.com [sciencing.com]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

Comprehensive Guide to the Solid-State Characterization of 5-Methylthiazole-4-carboxamide

This guide details the solid-state characterization, polymorphic landscape, and crystallographic protocols for 5-Methylthiazole-4-carboxamide , a critical heterocyclic building block.

Executive Summary & Chemical Identity

5-Methylthiazole-4-carboxamide is a structural isomer of the widely utilized pharmaceutical intermediate 4-methylthiazole-5-carboxamide (a key precursor for cephalosporins like Cefditoren). While the 4-methyl-5-carboxamide isomer is ubiquitous in antibiotic synthesis, the 5-methyl-4-carboxamide variant (CAS 1259058-14-4) presents distinct steric and electronic properties governed by the proximity of the amide group to the sulfur atom in the thiazole ring.

This guide addresses the crystallographic data, predicted intermolecular interactions, and rigorous protocols for polymorph screening, designed for researchers isolating this compound for structure-activity relationship (SAR) studies.

Chemical Profile

| Property | Data |

| IUPAC Name | 5-Methyl-1,3-thiazole-4-carboxamide |

| CAS Number | 1259058-14-4 |

| Molecular Formula | |

| Molecular Weight | 142.18 g/mol |

| H-Bond Donors | 1 (Amide |

| H-Bond Acceptors | 3 (Amide |

| Predicted MP | 160–190 °C (Based on thiazole-5-carboxamide homologs) |

Crystallographic Characterization

Structural Topology & Supramolecular Synthons

In the solid state, thiazole carboxamides typically crystallize in centrosymmetric space groups (e.g., P2₁/c or C2/c) due to the formation of energetically favorable hydrogen-bonded dimers.

-

Primary Interaction (Synthon A): The amide moiety forms a self-complementary

dimer via -

Secondary Interaction (Synthon B): The second amide proton often engages the thiazole nitrogen (

) of an adjacent dimer, extending the structure into 1D ribbons or 2D sheets. -

Steric Influence: In 5-methylthiazole-4-carboxamide, the methyl group at position 5 is adjacent to the amide at position 4. This "ortho-like" substitution induces a twist in the amide plane relative to the thiazole ring to relieve steric strain, potentially disrupting planarity and reducing lattice energy compared to the 4-methyl-5-carboxamide isomer.

Predicted Unit Cell Parameters

Based on homologous structures (e.g., 2-methylthiazole-4-carboxamide and parent thiazole-5-carboxamide), the predicted lattice parameters for the stable Form I are:

-

Crystal System: Monoclinic

-

Space Group:

(No. 14) -

Z: 4

-

Packing Coefficient: ~0.68–0.72

-

Calculated Density: ~1.42 g/cm³

Note: Direct deposition of the specific CAS 1259058-14-4 crystal structure is not currently indexed in open public repositories (CSD/COD). The parameters above are derived from high-confidence structural homologs.

Polymorph Screening Protocol

Thiazole amides exhibit conformational polymorphism arising from the rotation of the amide bond and packing polymorphism due to alternative hydrogen bonding networks. The following protocol ensures exhaustive screening.

Solvent-Mediated Screening Workflow

This self-validating workflow uses a matrix of solvents with varying polarity and hydrogen-bonding propensity.

Figure 1: Automated workflow for polymorph discovery. High-contrast nodes indicate critical decision points.

Experimental Procedure

-

Supersaturation Generation: Prepare saturated solutions in Methanol, Ethyl Acetate, and Acetonitrile at 50°C. Filter through 0.22 µm PTFE to remove seeds.

-

Slow Evaporation (Form I): Allow methanol solution to evaporate at ambient pressure/temperature in a perforated vial. This typically yields the thermodynamic form.

-

Anti-Solvent Crash (Form II/Metastable): Dissolve 50 mg in 0.5 mL DMSO. Rapidly inject into 5 mL cold water (4°C) under vigorous stirring. Isolate precipitate immediately for PXRD to detect kinetic forms.

-

Slurry Conversion: Suspend excess solid in water/ethanol (1:1) and stir for 48 hours at 25°C. This ensures conversion to the most stable thermodynamic polymorph.

Single Crystal Growth & Data Collection

To obtain publication-quality data (

Protocol: Vapor Diffusion

-

Inner Vial: 10 mg 5-Methylthiazole-4-carboxamide dissolved in 1.0 mL DMF.

-

Outer Vial: 5 mL Diethyl Ether (or Pentane).

-

Mechanism: Ether slowly diffuses into DMF, lowering solubility gradually.

-

Timeline: Crystals appear in 3–7 days.

-

Observation: Look for colorless blocks or prisms. Avoid needles (often indicate rapid growth/twinning).

Data Collection Strategy (Mo K )

-

Temperature: Collect at 100 K to reduce thermal motion of the methyl group.

-

Redundancy: Target >4.0 to ensure accurate absorption correction.

-

Resolution: Collect to

(

Structural Logic: Hydrogen Bonding Network

The stability of the crystal lattice is dictated by the competition between the amide dimer and the thiazole nitrogen acceptor.

Figure 2: Predicted supramolecular connectivity. Solid lines represent the robust amide dimer; dashed lines indicate the secondary network stabilizing the 3D lattice.

References

-

Thiazole Carboxamide Derivatives (Synthesis/Activity)

-

Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. Link

-

-

Crystallographic Homologs (Thiazole-4-carboxylic acid)

-

Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. Link

-

- General Thiazole Geometry (CSD Analysis)

-

Isomer Data (4-Methyl-5-Formylthiazole)

Sources

The Solubility Profile of 5-Methylthiazole-4-carboxamide in Polar Solvents: A Technical Guide for Preclinical Profiling

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the physicochemical profiles of early-stage pharmacophores. 5-Methylthiazole-4-carboxamide (5-MTC, CAS: 1259058-14-4) is a highly versatile heterocyclic scaffold utilized in the synthesis of kinase inhibitors, anti-hypercholesterolemic agents, and advanced agrochemicals. However, its rigid crystal lattice and distinct amphiphilic micro-domains present unique solvation challenges. This whitepaper elucidates the structural causality behind 5-MTC's solubility in polar solvents and provides a self-validating, step-by-step protocol for thermodynamic solubility quantification.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 5-MTC, we must first deconstruct its molecular architecture. Do not view solubility merely as a macroscopic observation; it is a microscopic thermodynamic competition between the crystal lattice energy and solvent-solute interactions.

-

The Thiazole Core: Imparts aromaticity and moderate lipophilicity. The ring nitrogen acts as a weak hydrogen-bond (H-bond) acceptor.

-

The 5-Methyl Substitution: Introduces steric bulk and increases the overall hydrophobicity (LogP) of the molecule. This methyl group actively disrupts potential hydration shells in aqueous media.

-

The 4-Carboxamide Group: This is the primary driver of polar interactions. The carbonyl oxygen is a strong H-bond acceptor, while the primary amine (-NH

) serves as a dual H-bond donor.

Causality of Solvation: In the solid state, 5-MTC molecules form highly stable, intermolecular hydrogen-bonded dimers via their carboxamide groups. For dissolution to occur, the solvent must provide a lower-energy solvation state than this crystalline lattice. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel here; their strong H-bond accepting capacity rapidly disrupts the carboxamide dimers, leading to high solubility . Conversely, in polar protic solvents like water, the hydrophobic effect driven by the 5-methylthiazole core forces water molecules into highly ordered clathrate structures. This results in a massive entropic penalty, severely restricting aqueous solubility.

Solubility Data in Polar Solvents

The following table summarizes the solubility profile of 5-MTC across standard polar solvents used in preclinical profiling. Data is extrapolated based on the thermodynamic behavior of homologous thiazole-carboxamide derivatives.

| Solvent | Classification | Dielectric Constant ( | Estimated Solubility | Primary Solvation Mechanism |

| DMSO | Polar Aprotic | 46.7 | >50 mg/mL (Freely Soluble) | Strong H-bond acceptance; dipole-dipole interactions. |

| DMF | Polar Aprotic | 36.7 | >30 mg/mL (Soluble) | H-bond acceptance; efficient disruption of crystal lattice. |

| Methanol | Polar Protic | 32.7 | 5 - 10 mg/mL (Slightly Soluble) | Dual H-bond donor/acceptor; limited by the hydrophobic core. |

| Ethanol | Polar Protic | 24.5 | 2 - 5 mg/mL (Slightly Soluble) | Lower polarity than methanol; increased hydrophobic resistance. |

| Water (pH 7.4) | Polar Protic | 80.1 | <1 mg/mL (Very Slightly Soluble) | High entropic penalty due to the 5-methylthiazole moiety. |

Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. As rigorous scientists, we rely on the to determine true thermodynamic equilibrium. This protocol is designed as a self-validating system : we verify equilibrium by sampling at multiple time points to ensure the concentration has plateaued, and we analyze the residual solid to rule out polymorphic shifts.

Step-by-Step Protocol:

-

Saturated Solution Preparation: Dispense an excess of solid 5-MTC (e.g., 5 mg) into a 2 mL glass HPLC vial. Add 1 mL of the target polar solvent.

-

Causality: Excess solid is mandatory to maintain the thermodynamic equilibrium between the dissolved solute and the crystalline solid state.

-

-

Thermal Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C (or 37°C for physiological relevance) at 400 rpm for 24 to 48 hours .

-

Causality: Continuous agitation overcomes the unstirred boundary layer at the solid-liquid interface, accelerating the approach to equilibrium.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

-

Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the hydrophobic thiazole core adsorbing onto PTFE or PVDF filter membranes, which would artificially lower the measured concentration.

-

-

Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the calibration curve.

-

HPLC-UV Quantification: Analyze the diluted sample using an isocratic HPLC-UV method. Quantify the concentration by interpolating the area under the curve (AUC) against a pre-validated 5-point calibration curve of 5-MTC prepared in DMSO.

-

Self-Validation (Quality Control): Analyze the remaining solid pellet using X-ray Powder Diffraction (XRPD).

-

Causality: This ensures the solvent did not induce a polymorphic transition or form a solvate during the 48-hour incubation, which would alter the apparent solubility.

-

Workflow Visualization

Thermodynamic solubility profiling workflow for 5-MTC via shake-flask method.

Conclusion & Best Practices

When formulating 5-Methylthiazole-4-carboxamide for biological assays, researchers must account for its dichotomy of a polar carboxamide head and a lipophilic methylthiazole tail. Stock solutions should be prepared in DMSO to ensure complete dissolution. For downstream aqueous assays, the final DMSO concentration must be kept strictly below 1% (v/v) to prevent compound precipitation and assay interference. By adhering to the thermodynamic shake-flask protocol outlined above, development teams can generate highly reliable, reproducible solubility data that forms the bedrock of successful lead optimization.

References

-

Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

Reactivity Profile of the Carboxamide Group in Thiazole Rings

Executive Summary

The thiazole carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in oncology (e.g., Dasatinib), antiviral therapeutics, and neuroprotective agents.[1][2] Unlike the carbocyclic benzamide, the thiazole carboxamide operates within a highly electron-deficient heteroaromatic environment. This guide provides a technical analysis of the reactivity profile of the carboxamide group (–CONH₂) attached to the thiazole ring at positions 2, 4, and 5.[2] It details the kinetic implications of positional isomerism, transformation methodologies (dehydration, hydrolysis, rearrangement), and the utility of the amide as a Directed Metalation Group (DMG) for late-stage functionalization.[2]

Electronic Environment & Positional Isomerism[2]

The reactivity of the carboxamide group is governed by the inductive (

Positional Reactivity Hierarchy

The position of the amide determines the electrophilicity of the carbonyl carbon and the acidity of the amide protons.

-

Position 2 (C2): The most electron-deficient position. The C2 carbon is flanked by both the electronegative Nitrogen (N3) and Sulfur (S1). A carboxamide at C2 exhibits the highest carbonyl electrophilicity, making it most susceptible to nucleophilic attack (hydrolysis).

-

Position 4 (C4): Located adjacent to the ring nitrogen but separated from sulfur by a carbon. It displays intermediate reactivity.

-

Position 5 (C5): The most electron-rich position on the ring (relatively), though still electron-deficient compared to benzene. Amides here are the most stable against hydrolysis.

Electronic Vector Map

The following diagram illustrates the electron density pull and its impact on the amide group at different positions.

Figure 1: Electronic influence of the thiazole ring positions on the carboxamide group.

Primary Transformations

Dehydration to Nitriles

The conversion of thiazole carboxamides to cyanothiazoles (nitriles) is a pivotal transformation in fragment-based drug discovery. The electron-withdrawing nature of the ring facilitates the initial proton loss but requires robust dehydrating agents to activate the amide oxygen.

| Reagent | Conditions | Mechanism Note | Suitability |

| TFAA / Pyridine | 0°C to RT, DCM | Activation via trifluoroacetate intermediate; E2 elimination. | High: Mild, excellent for acid-sensitive substrates. |

| POCl₃ / Imidazole | Reflux, Toluene | Vilsmeier-Haack type activation. | Medium: Effective but harsh; risk of chlorination side-reactions. |

| Burgess Reagent | RT, THF | Intramolecular elimination.[2] | High: Very mild, expensive, best for small scale.[2] |

Hydrolysis Kinetics

Thiazole carboxamides hydrolyze to their corresponding carboxylic acids under acidic or basic conditions.

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen is less favorable at C2 due to the ring's electron withdrawal, but once protonated, the nucleophilic attack by water is rapid.

-

Basic Hydrolysis: The C2-amide is significantly more reactive than benzamide (approx. 10-50x faster) due to the stabilization of the transition state by the electron-poor ring.

Rearrangements (Hofmann vs. Curtius)

While the Hofmann rearrangement (Amide

-

Preferred Route: The Curtius Rearrangement (using DPPA or NaN₃ on the acid chloride) is the standard for converting thiazole-carboxamides (via acid) to aminothiazoles if the Hantzsch synthesis is not applicable.

The Amide as a Directing Group (DoM)

The carboxamide group can serve as a Directed Metalation Group (DMG) for regioselective functionalization (Lithiation).

-

Primary Amides (

): Poor directors without protection (protons are too acidic). Must be masked (e.g., with -

Secondary Amides (

): Excellent DMGs. -

Regioselectivity (Thiazole-4-carboxamide derivatives):

-

Lithiation occurs exclusively at C5 (the only adjacent proton).

-

Protocol: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at -78°C to avoid ring fragmentation.

-

Figure 2: Directed Ortho Metalation (DoM) pathway for C5 functionalization.

Experimental Protocol: Dehydration to Nitrile

Objective: Synthesis of 4-Cyanothiazole from Thiazole-4-carboxamide.

Method: Trifluoroacetic Anhydride (TFAA) / Pyridine Dehydration.

Rationale: This method avoids the thermal hazards of

Materials

-

Thiazole-4-carboxamide (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (1.2 eq)

-

Pyridine (2.5 eq)

-

Dichloromethane (DCM) (anhydrous, 10 mL/mmol)[2]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with Thiazole-4-carboxamide and anhydrous DCM. The starting material may be a suspension; this is normal.

-

Base Addition: Add Pyridine (2.5 eq) in one portion. Cool the mixture to 0°C using an ice/water bath.

-

Activation (Critical Step): Add TFAA (1.2 eq) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.[2]

-

Observation: The suspension should clear as the trifluoroacetate intermediate forms.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Endpoint: Disappearance of the amide peak (M+H) and appearance of the nitrile peak (M-18).

-

-

Quench & Workup:

-

Cool back to 0°C. Quench carefully with saturated aqueous

until pH ~8. -

Extract with DCM (3 x).

-

Wash combined organics with 0.1 M HCl (to remove pyridine), then brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint: The product (nitrile) will show a distinct IR stretch at ~2230 cm⁻¹.

Medicinal Chemistry Context

The thiazole carboxamide is a validated scaffold in FDA-approved drugs.

| Drug | Target | Thiazole Role | Amide Function |

| Dasatinib | BCR-ABL/SRC | Core Scaffold | Linker to the pyrimidine ring; H-bond donor/acceptor in the ATP binding pocket. |

| Tiazofurin | IMP Dehydrogenase | C-Nucleoside mimic | The carboxamide mimics the nicotinamide moiety of NAD+. |

| Pretubulysin | Tubulin | C-terminal tail | Critical for binding affinity; C4-amide linkage. |

Recent Application: Novel thiazole-5-carboxamide derivatives have shown potent antioxidant activity (IC50 ~0.18 µM) by scavenging DPPH radicals, outperforming Trolox. The amide group facilitates hydrogen bonding with the Keap1 protein, activating the Nrf2 pathway [1].

References

-

Thiazole-carboxamide derivatives as potent antioxidant agents. PLOS ONE, 2025. Link

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016, 21(1), 58. Link

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Chemistry Central Journal, 2012. Link

- Directed ortho metalation of thiazoles.Journal of Organic Chemistry, 1989.

-

Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 2. CN112028814A - Method for preparing amine compound based on novel catalytic Curtius rearrangement reaction - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis of 5-Methylthiazole-4-carboxamide from thioformamide

Executive Summary & Strategic Rationale

This application note details the regioselective synthesis of 5-Methylthiazole-4-carboxamide utilizing thioformamide as the core sulfur-nitrogen donor.

While the Hantzsch thiazole synthesis is the industry standard for constructing thiazole rings, the specific isomerism of the target (5-methyl-4-substituted) presents a regiochemical challenge often overlooked in general literature. Standard commercial precursors (like ethyl acetoacetate derivatives) typically yield the inverted isomer (4-methylthiazole-5-carboxylate).

To achieve the 5-methyl-4-carboxamide geometry, this protocol employs a specific

-

Regioselective Cyclocondensation: Reaction of thioformamide with ethyl 3-bromo-2-oxobutanoate to lock the 4-carboxylate/5-methyl substitution pattern.

-

Controlled Ammonolysis: Conversion of the intermediate ester to the final primary amide without ring degradation.

Safety Advisory: Thioformamide is unstable and toxic. All manipulations requires a fume hood.

Chemical Reaction Pathway

The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic attack sequence that dictates the regiochemistry.

Figure 1: Synthetic pathway illustrating the regioselective assembly of the thiazole core.

Detailed Experimental Protocols

Phase 1: Hantzsch Cyclization to Ethyl 5-methylthiazole-4-carboxylate

Objective: Construct the thiazole ring with the ester group strictly at position 4. Critical Quality Attribute (CQA): Absence of the 4-methyl-5-carboxylate isomer (a common impurity if the wrong precursor is used).

Materials

-

Thioformamide: 1.0 equiv (Freshly prepared or stored at -20°C; unstable at RT).

-

Ethyl 3-bromo-2-oxobutanoate: 1.05 equiv.

-

Note on Precursor: This specific bromoketone is essential. Using ethyl 2-chloro-3-oxobutanoate will yield the wrong isomer (4-methyl-5-carboxylate).

-

-

Ethanol (Absolute): Solvent (10 mL per gram of thioformamide).

-

Molecular Sieves (3Å): Optional, to scavenge water.

Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (10 mmol, 0.61 g) in absolute ethanol (10 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add ethyl 3-bromo-2-oxobutanoate (10.5 mmol, ~2.2 g) dropwise over 10 minutes.

-

Why: The reaction is exothermic.[1] Controlled addition prevents polymerization of the thioamide.

-

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (approx. 78°C) for 4 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting thioamide spot should disappear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

The residue will contain the hydrobromide salt of the thiazole.

-

Suspend the residue in saturated aqueous NaHCO₃ (20 mL) to neutralize the HBr and liberate the free base. CO₂ evolution will occur.

-

Extract with Dichloromethane (DCM) (3 x 15 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield Ethyl 5-methylthiazole-4-carboxylate as a pale yellow oil or low-melting solid.

Expected Yield: 65-75%

Phase 2: Conversion to 5-Methylthiazole-4-carboxamide

Objective: Transform the ethyl ester to the primary amide. Challenge: Thiazole rings can be sensitive to harsh hydrolysis; ammonolysis is preferred over hydrolysis-then-coupling.

Materials

-

Ethyl 5-methylthiazole-4-carboxylate (from Phase 1).

-

Ammonia in Methanol (7N): Excess (10-20 equiv).

Protocol

-

Setup: Place the ethyl ester (5 mmol, ~0.85 g) in a pressure-rated glass reaction vessel (e.g., a sealed tube or heavy-walled flask).

-

Reagent Addition: Add 7N Ammonia in Methanol (10 mL, ~70 mmol).

-

Reaction: Seal the vessel tightly. Stir at room temperature for 16–24 hours.

-

Optimization: If conversion is slow (checked by TLC), heat the sealed vessel to 50°C.

-

Safety: Ammonia gas generates pressure upon heating. Use a blast shield.

-

-

Isolation:

-

Cool the vessel to room temperature (and then to 0°C) before opening.

-

The product often precipitates directly from the methanolic solution as a white solid.

-

Filter the solid and wash with cold methanol (2 x 2 mL).

-

If no precipitate forms, concentrate the solution to dryness and recrystallize the residue from Ethanol/Ether.

-

-

Final Product: 5-Methylthiazole-4-carboxamide .

Expected Yield: 80-90% Appearance: White to off-white crystalline solid.

Analytical Validation

To ensure the correct isomer was synthesized, compare analytical data against the following expected values. The key differentiator is the coupling pattern in NMR.

| Parameter | Expected Data (5-Methylthiazole-4-carboxamide) | Diagnostic Interpretation |

| 1H NMR (DMSO-d6) | The C2-H singlet at ~9.0 ppm confirms the thiazole ring closure. The methyl singlet at 2.65 ppm is characteristic of C5-Me. | |

| Regiochemistry Check | NOESY Experiment | A NOE correlation should be observed between the C2-H proton and the C5-Methyl protons? NO. In 5-methylthiazole, C2 and C5 are separated by S and N. In the wrong isomer (4-methyl), C5-H and C4-Me would show NOE. In the correct isomer (5-methyl), C2-H is distant from the methyl. However, HMBC is definitive: The Carbonyl carbon will correlate with the ring C4, not C5. |

| Mass Spectrometry | [M+H]+ = 143.02 | Consistent with formula C5H6N2OS. |

Workflow Logic & Troubleshooting

Figure 2: Operational workflow for the synthesis and purification process.

References

-

Hantzsch, A. (1887).[2][3] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[2]

-

Metwally, K. A., et al. (2012). "Design, synthesis and anticancer evaluation of novel thienopyrimidine and thiazolopyrimidine derivatives." European Journal of Medicinal Chemistry, 56, 154-162. (Provides context on Hantzsch conditions for carboxamide precursors).

-

Bredenkamp, M. W., et al. (2013). "Synthesis of 4-substituted 5-methylthiazoles." Synthetic Communications, 20(14), 2235-2249. (Validates the use of alpha-keto esters for regioselective 5-methylthiazole synthesis).

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (Mechanistic overview and variations).

Sources

Application Note: Protocol for Using 5-Methylthiazole-4-carboxamide in Cefditoren Synthesis

Executive Summary

This application note details the synthetic protocol for utilizing Methylthiazole-carboxamide derivatives—specifically addressing the user-specified 5-Methylthiazole-4-carboxamide —as precursors in the manufacturing of Cefditoren Pivoxil .

Cefditoren is a third-generation cephalosporin characterized by a C-7 aminothiazolyl moiety and a C-3 side chain containing a (Z)-2-(4-methylthiazol-5-yl)ethenyl group.[1] The introduction of this thiazole side chain is a critical quality attribute (CQA) governing the drug's spectrum and stability.

Critical Scientific Note on Regioisomerism: Standard Cefditoren contains a 4-methyl-5-thiazolyl substitution pattern. The user-specified starting material (5-methylthiazole-4-carboxamide ) is a regioisomer. While this protocol outlines the chemical transformation of the carboxamide functionality to the reactive aldehyde required for coupling, researchers must verify the regiospecificity of their starting material. Using the 5-methyl-4-substituted isomer will yield a structural isomer of Cefditoren, not the pharmacopoeial standard. This guide assumes the chemical logic applies to the conversion of the thiazole-carboxamide functionality to the active aldehyde intermediate.

Chemical Strategy & Mechanism

The synthesis relies on converting the inert carboxamide into a reactive carbaldehyde capable of undergoing a Wittig reaction with the cephalosporin core (7-ACA derivative).

The Transformation Pathway[2]

-

Hydrolysis: Conversion of the amide to the carboxylic acid.

-

Activation: Conversion to the acid chloride.

-

Rosenmund Reduction: Catalytic hydrogenation to the aldehyde (4-methylthiazole-5-carbaldehyde).[2]

-

Wittig Coupling: Reaction with the triphenylphosphonium salt of the cephalosporin core.

Mechanistic Flowchart

Caption: Figure 1. Synthetic trajectory from the carboxamide precursor to the Cefditoren backbone via the Rosenmund reduction pathway.

Detailed Experimental Protocol

Phase 1: Precursor Engineering (Amide to Aldehyde)

This phase converts the stable amide into the volatile aldehyde required for the side-chain attachment.

Step 1.1: Hydrolysis to Carboxylic Acid

Rationale: The amide bond is too stable for direct controlled reduction to an aldehyde in high yield. Hydrolysis provides the acid, which can be activated.

-

Charge: In a glass-lined reactor, suspend 100.0 g of 5-Methylthiazole-4-carboxamide in 500 mL of 20% NaOH (aq) .

-

Reaction: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC or HPLC until the amide peak (<1.0%) disappears.

-

Workup: Cool to 20°C. Acidify with concentrated HCl to pH 2.0–2.5.

-

Isolation: The carboxylic acid will precipitate. Filter the solids, wash with ice-cold water (2 x 100 mL), and dry under vacuum at 50°C.

Step 1.2: Activation to Acid Chloride

-

Charge: Suspend the dried carboxylic acid (from Step 1.1) in Thionyl Chloride (SOCl₂) (3.0 equivalents).

-

Reaction: Reflux for 2 hours. The solution should become clear as the acid chloride forms.

-

Purification: Distill off excess SOCl₂ under reduced pressure. The residue is the crude acid chloride.

-

Note: Use immediately in Step 1.3 to prevent hydrolysis.

-

Step 1.3: Rosenmund Reduction to Aldehyde

Rationale: Direct reduction of esters often leads to alcohols. The Rosenmund reduction (or Pd/BaSO₄ hydrogenation) is highly specific for stopping at the aldehyde stage for thiazoles [1].

-

Solvent System: Dissolve the acid chloride residue in anhydrous Xylene (10 volumes) .

-

Catalyst: Add Pd/BaSO₄ (5% Pd) catalyst (10% w/w relative to substrate).

-

Regulator: Add Quinoline-S (trace) to poison the catalyst and prevent over-reduction to the alcohol.

-

Hydrogenation: Bubble dry Hydrogen gas (H₂) through the suspension at 120–140°C (refluxing xylene) with vigorous stirring.

-

Monitoring: The reaction releases HCl gas. Monitor the exit gas stream; reaction is complete when HCl evolution ceases (approx. 4–6 hours).

-

Workup: Filter hot to remove the catalyst. Cool the filtrate to precipitate the aldehyde or concentrate to obtain the crude oil.

-

Target Intermediate:Thiazole-carbaldehyde (Verify Regioisomer: 4-methyl-5-formyl vs 5-methyl-4-formyl).

-

Phase 2: The Wittig Coupling (Backbone Assembly)

This phase attaches the thiazole side chain to the cephalosporin core.

Reagents

-

Core: 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid ester (e.g., GCLE or similar protected intermediate).

-

Reagent: Triphenylphosphine (TPP).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or dilute NaOH.

Protocol

-

Phosphonium Salt Formation:

-

Dissolve the Cephalosporin Core (1.0 eq) in Acetone/Dichloromethane (1:1) .

-

Add TPP (1.1 eq) and NaI (1.1 eq) .

-

Stir at 20–25°C for 4 hours. The phosphonium iodide salt precipitates. Filter and dry.[4]

-

-

Wittig Reaction:

-

Suspend the Phosphonium Salt in Methylene Chloride (DCM) .

-

Add the Thiazole Carbaldehyde (prepared in Phase 1) (1.2 eq).

-

Cool to 0–5°C.[6]

-

Slowly add DBU (1.5 eq) dropwise. Caution: Exothermic.

-

Stir at 0–5°C for 2 hours. The color typically shifts to dark red/brown, then lightens.

-

-

Isomer Control (Z/E Ratio):

-

The Wittig reaction produces both Z (cis) and E (trans) isomers. Cefditoren requires the Z-isomer .

-

Optimization: Performing the reaction in a biphasic system (DCM/Water) or using specific ionic liquids has been shown to enhance Z-selectivity [2].

-

-

Workup:

Quality Control & Data Analysis

Impurity Profile Management

The following table summarizes critical impurities derived from the thiazole side chain synthesis.

| Impurity Type | Source | Control Strategy | Limit |

| Thiazole Alcohol | Over-reduction in Step 1.3 | Use Quinoline-S poison; Control H₂ flow. | < 0.5% |

| Thiazole Acid | Incomplete activation or hydrolysis | Anhydrous conditions in Step 1.2. | < 1.0% |

| E-Isomer | Wittig Reaction Byproduct | Photo-isomerization or crystallization in MeOH. | < 2.0% |

| Regioisomer | Wrong Starting Material | Verify 4-Me-5 vs 5-Me-4 via NOE NMR. | NMT 0.1% |

Isomer Verification Logic

Caption: Figure 2. Critical Quality Control logic for verifying the thiazole regioisomer before coupling.

References

-

National Center for Biotechnology Information. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[8][10] PubMed Central. Available at: [Link]

-

Google Patents. (2006). Process for the preparation of cefditoren - US20060173175A1.[7] Available at:

- Google Patents. (2018). Preparation method of cefditoren pivoxil - CN108084212B.

Sources

- 1. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of 7 Amino 3 (4 Methylthiazol [quickcompany.in]

- 4. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

- 5. US20060173175A1 - Process for the preparation of cefditoren - Google Patents [patents.google.com]

- 6. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN109180704B - Synthesis method of cefditoren pivoxil - Google Patents [patents.google.com]

- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. CN103012310A - Preparation method of thiazole compounds - Google Patents [patents.google.com]

Precision Amidation of 5-Methylthiazole-4-Carboxylic Acid: Application Note & Protocol Guide

Part 1: Strategic Overview

The Scaffold & The Challenge

5-Methylthiazole-4-carboxylic acid (CAS: 20485-41-0) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., Dasatinib analogs) and anti-infectives.[1]

While amide coupling is routine, this specific substrate presents a dual-challenge that often leads to suboptimal yields in standard "discovery" conditions:

-

Electronic Deactivation: The thiazole ring is electron-deficient (π-deficient), making the carbonyl carbon less electrophilic compared to simple benzamides, particularly if the amine partner is also electron-deficient (e.g., anilines).

-

Ortho-Steric Hindrance: The 5-methyl group is ortho to the 4-carboxylic acid.[1] This steric bulk impedes the approach of bulky coupling reagents and the nucleophilic attack of the amine, necessitating highly activated intermediates.

Mechanistic Strategy

To achieve high conversion, the thermodynamic trap of salt formation (ammonium carboxylate) must be overcome by rapid kinetic activation. We categorize the reagent strategy into three tiers based on the "difficulty" of the amine partner and the scale of the reaction.

Part 2: Reagent Selection & Decision Logic[1]

The following decision matrix guides the selection of the optimal coupling system.

Table 1: Reagent Selection Matrix

| Reagent System | Activation Species | Recommended For | Pros | Cons |

| HATU / DIPEA | O-Azabenzotriazolyl uronium | Discovery Scale (<1g) Weak nucleophiles (Anilines) | Highest reactivity; Fast kinetics; Visual endpoint (yellow to colorless).[1] | Expensive; Difficult to remove byproduct (tetramethylurea) on scale. |

| T3P (PPA) / Pyridine | Mixed Phosphonic Anhydride | Process Scale (>10g) General purpose | Water-soluble byproducts; Low epimerization; Safer than HATU. | Requires higher dilution; Slower kinetics than HATU.[1] |

| SOCl₂ / (COCl)₂ | Acid Chloride | Sterically Hindered Amines Non-nucleophilic amines | Smallest electrophile (minimal steric clash); High reactivity. | Harsh conditions; Incompatible with acid-sensitive groups; Moisture sensitive.[1] |

| EDC / HOBt / DMAP | Active Ester (OBt) | Routine Couplings Aliphatic amines | Standard "first-pass" method; Mild conditions.[1] | Often fails with electron-deficient anilines or ortho-substituted acids.[1] |

Diagram 1: Reagent Decision Tree

Visualizing the logic flow for selecting the correct protocol.

Caption: Decision logic for selecting coupling reagents based on amine nucleophilicity and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale, weak nucleophiles, ensuring first-pass success.

Mechanistic Note: The 5-methyl group hinders the formation of the active ester.[1] HATU generates the highly reactive O-azabenzotriazole active ester, which reacts faster than the O-benzotriazole ester generated by HBTU/HOBt.[1]

Materials:

-

Amine partner (1.1 - 1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Procedure:

-

Activation: In a dried vial, dissolve the thiazole acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly.[1]

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Critical: Stir for 5-10 minutes to allow the formation of the activated ester (color change often observed).

-

Amine Addition: Add the amine (1.2 equiv).

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: The "Process Friendly" (T3P)

Best for: Scale-up (>10g), ease of purification.

Mechanistic Note: T3P (Propylphosphonic anhydride) drives the reaction by forming a mixed anhydride. It is unique because the byproduct is water-soluble, eliminating the need for chromatography in many cases.[1]

Materials:

-

Amine partner (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M - 0.5 M)[1]

Procedure:

-

Charge: Combine acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.

-

Cooling: Cool the mixture to 0°C (T3P reaction is exothermic).

-

Addition: Add T3P solution dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir.

-

Optimization: If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable.

-

-

Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove excess amine/pyridine), then NaHCO₃. The product remains in the organic layer; phosphorus byproducts wash away.[1]

Protocol C: The "Hard Case" (Acid Chloride)

Best for: Extremely hindered amines or when HATU fails.

Materials:

Procedure:

-

Acyl Chloride Formation: Suspend the acid in dry DCM at 0°C. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (CO/CO₂) will occur. Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

-

Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

-

Coupling: Add the solution of crude acid chloride dropwise to a solution of the Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

-

Workup: Standard aqueous wash.[1]

Part 4: The Self-Validating System (Troubleshooting)

To ensure scientific integrity, researchers should treat the reaction as a system with checkpoints.

Diagram 2: Mechanism & Checkpoints (HATU Pathway)

Caption: Reaction pathway showing the critical Active Ester checkpoint. Accumulation of 'Dead End' product indicates amine steric clash.

Checkpoint 1: Active Ester Formation

-

Test: Take an aliquot 10 mins after adding HATU (before adding amine). Run LCMS.

-

Success: You should see the mass of the Active Ester (Acid Mass + 135 Da for OBt/OAt species minus H2O).

-

Failure: If only starting acid is present, your base is old/wet, or the solvent is wet.

Checkpoint 2: N-Acyl Urea Formation

-

Observation: If the reaction stalls and a new impurity (+ active agent mass) appears that does not convert to product.

-

Cause: The amine is too sterically hindered or not nucleophilic enough.[1] The active ester rearranged.[1]

-

Solution: Switch to Protocol C (Acid Chloride).

Part 5: References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

-

Wazalwar, S. S., et al. (2020). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate.[1] Link

-

Patterson, A. W., et al. (2011). Optimization of amide coupling for electron deficient heteroaromatic acids. Tetrahedron Letters, 52(38). (General methodology reference for heteroaromatic couplings).

-

ChemicalBook. (2023).[1] 5-Methylthiazole-4-carboxylic acid Product Properties and Synthesis. Link

Sources

- 1. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 5-methyl-thiazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Conditions for Thiazole Ring Formation in Carboxamide Synthesis

Executive Summary

Thiazole-carboxamide scaffolds are privileged structures in modern drug discovery, forming the pharmacophoric core of numerous kinase inhibitors, anti-cancer agents (e.g., tiazofurin analogs), and CNS-active therapeutics. The synthetic bottleneck in developing these molecules lies in the de novo construction of the thiazole ring without compromising the structural integrity of the sensitive carboxamide moiety.

This application note details field-proven catalytic methodologies for thiazole ring formation during carboxamide synthesis. By moving beyond stoichiometric reagents, we explore basic and transition-metal catalytic systems that enhance atom economy, improve regioselectivity, and suppress unwanted hydrolysis of the carboxamide group.

Mechanistic Rationale & Catalytic Strategies

The formation of a thiazole ring typically requires the condensation of a C-N-S fragment with a C-C fragment. When a carboxamide group is present on either the starting thioamide or the

Base-Catalyzed Hantzsch Cyclization

The classical Hantzsch thiazole synthesis involves the condensation of an

-

Causality of the Catalyst: A catalytic amount of Triethylamine (TEA) neutralizes the hydrohalic acid (HX) generated during the initial nucleophilic attack of the sulfur onto the

-carbon. More importantly, the base facilitates the rate-limiting dehydration step. By deprotonating the intermediate hydroxythiazoline, TEA drives the aromatization of the thiazole ring, preventing the reaction from stalling at the intermediate stage[1]. -

Heterogeneous Alternatives: Recent advancements utilize cross-linked chitosan hydrogels (PIBTU-CS) as recyclable, basic heterogeneous catalysts. The intrinsic basic sites on the chitosan backbone activate the thio-substrate, promoting nucleophilic attack while allowing for simple filtration-based catalyst recovery[2].

Copper-Catalyzed Multicomponent Reactions (MCR)

Transition-metal catalysis offers a powerful alternative for constructing highly substituted thiazole-carboxamides from simpler precursors (e.g., ketoximes, isothiocyanates, and elemental sulfur).

-

Overcoming Catalyst Poisoning: Sulfur has a high affinity for transition metals, often leading to catalyst poisoning. To circumvent this, Cu(I) catalysts are employed in a highly specific redox cycle.

-

Causality of the Catalyst: The Cu(I) catalyst undergoes oxidative addition into the N–O bond of an

-acyl ketoxime, generating a highly reactive imino radical. This radical subsequently reacts with elemental sulfur (activated as an

Figure 1: Mechanistic pathway of Cu-catalyzed multicomponent thiazole ring formation.

Quantitative Data: Catalyst Comparison

The following table summarizes the operational parameters and efficiency of various catalytic systems used in the synthesis of thiazole-carboxamides.

| Catalytic System | Ligand / Additive | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage |

| None (Thermal) | None | Ethanol | 80 | 12 - 24 | 45 - 60 | No metal contamination, but low yields. |

| TEA (10 mol%) | None | Dioxane / EtOH | 60 | 4 - 6 | 75 - 85 | Mild, prevents carboxamide hydrolysis[1]. |

| PIBTU-CS Hydrogel | None (Heterogeneous) | EtOH / H₂O | 40 | 0.5 | 82 - 87 | Eco-friendly, catalyst recyclable up to 5x[2]. |

| CuBr (10 mol%) | LiOtBu (Base) | DMF | 90 | 8 - 10 | 70 - 80 | Enables multi-component radical cascade. |

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of 2-Substituted Thiazole-5-Carboxamides

This protocol utilizes catalytic Triethylamine to drive the Hantzsch condensation between an